2,2-Difluoro-3-methyl-butane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-3-methyl-butane-1,3-diol is an organic compound with the molecular formula C5H10F2O2. It is a colorless liquid with a unique odor and is soluble in water. This compound is known for its reactivity with alcohols, ethers, and ketones .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Difluoro-3-methyl-butane-1,3-diol is typically synthesized through the reaction of hydrogen fluoride (HF) with propylene glycol. The reaction conditions involve maintaining a controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction between hydrogen fluoride and propylene glycol is carefully monitored. The product is then purified through distillation and other separation techniques to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-3-methyl-butane-1,3-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into simpler alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Simpler alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Difluoro-3-methyl-butane-1,3-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: This compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of certain adhesives and gelatin products.
Mechanism of Action
The mechanism by which 2,2-Difluoro-3-methyl-butane-1,3-diol exerts its effects involves its interaction with various molecular targets. The fluorine atoms in the compound make it highly reactive, allowing it to participate in a range of chemical reactions. These interactions can affect biological pathways and enzyme activities, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluoro-1,3-propanediol
- 2,2,3,3-Tetrafluoro-1,4-butanediol
- 3-Methyl-1,3-butanediol
Uniqueness
2,2-Difluoro-3-methyl-butane-1,3-diol is unique due to the presence of both fluorine atoms and a methyl group, which confer distinct chemical properties. These structural features make it more reactive compared to similar compounds, allowing for a broader range of applications in synthesis and research .
Properties
Molecular Formula |
C5H10F2O2 |
---|---|
Molecular Weight |
140.13 g/mol |
IUPAC Name |
2,2-difluoro-3-methylbutane-1,3-diol |
InChI |
InChI=1S/C5H10F2O2/c1-4(2,9)5(6,7)3-8/h8-9H,3H2,1-2H3 |
InChI Key |
CPRXDBHQMNSAQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(CO)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.